![molecular formula C13H16N2O3 B2996063 3-(3-Ethoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 94507-30-9](/img/structure/B2996063.png)
3-(3-Ethoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
This compound is a derivative of quinazoline, which is a class of organic compounds with a bicyclic structure made of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a nitrogen-containing pyrimidine ring . The “3-(3-Ethoxypropyl)” part suggests that an ethoxypropyl group is attached to the 3rd position of the quinazoline structure.
Molecular Structure Analysis
As a quinazoline derivative, this compound likely has a planar, aromatic, and conjugated structure, which could contribute to its stability and possibly its reactivity . The ethoxypropyl group might add some steric bulk and could potentially influence the compound’s solubility and interaction with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . For example, the ethoxypropyl group might influence its solubility in different solvents .Scientific Research Applications
1. Cancer Research and Inhibition
3-(3-Ethoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione and its derivatives have been explored in cancer research. Falsini et al. (2017) discovered that derivatives of 3-hydroxyquinazoline-2,4-dione exhibit potent inhibition of tumor-associated human carbonic anhydrases IX and XII, showing significant antiproliferative activity against colon cancer cell lines (Falsini et al., 2017). Additionally, Bolognese et al. (2004) designed antiproliferative compounds based on the quinolinquinone substructure, showing high cytotoxic activity and DNA intercalation capability, suggesting potential as anticancer agents (Bolognese et al., 2004).
2. Antibacterial Agents
Compounds derived from 3-hydroxyquinazoline-2,4-dione have been synthesized and evaluated for antibacterial activity. Tran et al. (2004) reported that these compounds exhibit significant in vitro antibacterial activity against Gram-negative and Gram-positive bacteria, representing a novel addition to the DNA gyrase inhibitor class of antibacterials (Tran et al., 2004).
3. Synthesis and Structural Studies
The compound and its variants have been a focus in synthetic and structural chemistry. For instance, Mrkvička et al. (2011) explored the reaction of 3-Hydroxyquinoline-2,4-diones with isocyanates and subsequent transformations, contributing to the understanding of its chemical behavior and potential applications (Mrkvička et al., 2011).
4. Antiviral Research
Gao et al. (2017) studied a library of compounds containing 3-hydroxyquinazoline-2,4-dione scaffolds for their anti-HIV activity. They discovered that several derivatives showed significant potency against HIV, particularly as inhibitors of HIV integrase (Gao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The study of quinazoline derivatives is a rich field with potential applications in medicinal chemistry and drug discovery . This specific compound, “3-(3-Ethoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione”, could be an interesting subject for future research given the biological activity of similar compounds .
properties
IUPAC Name |
3-(3-ethoxypropyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFYIVKMYGEFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
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